molecular formula C17H17ClN2O4S B2940952 2-(4-chlorophenoxy)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 946215-82-3

2-(4-chlorophenoxy)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Cat. No.: B2940952
CAS No.: 946215-82-3
M. Wt: 380.84
InChI Key: NUFSOHUBENTZCY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds structurally related to 2-(4-chlorophenoxy)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These compounds demonstrate moderate to good antibacterial efficacy, highlighting their potential in developing new antibacterial agents. Quantitative Structure-Activity Relationship (QSAR) studies further elucidate the impact of substituents on their activity, indicating that hydrophobicity and steric bulk may enhance antibacterial properties (Desai et al., 2008).

Antimicrobial and Antitumor Activity

Several derivatives, including thiazolidinone and acetidinone, have been synthesized and shown to possess antimicrobial activity against various microorganisms. These findings suggest the chemical framework of this compound and its analogs as a promising scaffold for developing new antimicrobial agents. Additionally, some derivatives have displayed potential antitumor activity in vitro, indicating their utility in cancer research (Mistry et al., 2009).

Synthesis and Evaluation of Anticancer Agents

The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have been explored. Compounds with specific substitutions have shown good activity against standard drugs, showcasing the potential of this chemical structure in the development of new antimicrobial and potentially anticancer therapies (Patel & Shaikh, 2011).

Anticancer Activity of Thiazolidinone Derivatives

Thiazolidinone derivatives prepared from 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides have been tested for anticancer activity, with some showing potent and selective effects against leukemia cell lines. This underscores the relevance of the thiazolidinone moiety, closely related to the chemical structure , in the development of new anticancer drugs (Horishny et al., 2021).

Antibacterial Potential of Monocyclic β-Lactams

Research on monocyclic β-lactams containing two synergistic buried antibacterial pharmacophore sites, including those structurally related to this compound, has revealed significant antibacterial potential. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains, providing insights into the design of new antibacterial drugs (Parvez et al., 2010).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-13-5-7-16(8-6-13)24-12-17(21)19-14-3-1-4-15(11-14)20-9-2-10-25(20,22)23/h1,3-8,11H,2,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSOHUBENTZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.